(2E)-N-(2-fluorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide
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Overview
Description
(E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound features a fluorophenyl group, a methoxyphenyl group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline, 3-methoxy-4-pentyloxybenzaldehyde, and a suitable propenamide precursor.
Condensation Reaction: The 2-fluoroaniline reacts with 3-methoxy-4-pentyloxybenzaldehyde in the presence of a base to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine is reacted with the propenamide precursor under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-PROPENAMIDE may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Influence on signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(HEXYLOXY)PHENYL]-2-PROPENAMIDE
- (E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(BUTYLOXY)PHENYL]-2-PROPENAMIDE
Uniqueness
(E)-N-(2-FLUOROPHENYL)-3-[3-METHOXY-4-(PENTYLOXY)PHENYL]-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H24FNO3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H24FNO3/c1-3-4-7-14-26-19-12-10-16(15-20(19)25-2)11-13-21(24)23-18-9-6-5-8-17(18)22/h5-6,8-13,15H,3-4,7,14H2,1-2H3,(H,23,24)/b13-11+ |
InChI Key |
QBERFODRWGOEMI-ACCUITESSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2F)OC |
Origin of Product |
United States |
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